molecular formula C8H16O2 B6264551 2,4-dimethylhexanoic acid CAS No. 70621-82-8

2,4-dimethylhexanoic acid

Cat. No.: B6264551
CAS No.: 70621-82-8
M. Wt: 144.2
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Description

2,4-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2 It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of malonic ester with appropriate alkyl halides, followed by hydrolysis and decarboxylation. The steps are as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2,4-Dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids.

Scientific Research Applications

2,4-Dimethylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dimethylhexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing their activity and altering metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,4-Dimethylhexanoic acid can be compared with other branched-chain carboxylic acids, such as:

  • 2-Methylhexanoic acid
  • 3-Methylhexanoic acid
  • 4-Methylhexanoic acid

Uniqueness: The presence of two methyl groups at specific positions in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substitution patterns and, consequently, different chemical behaviors .

Properties

CAS No.

70621-82-8

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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